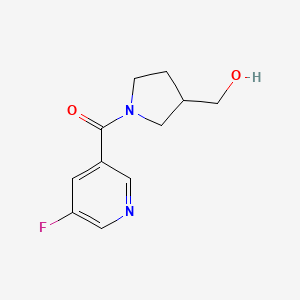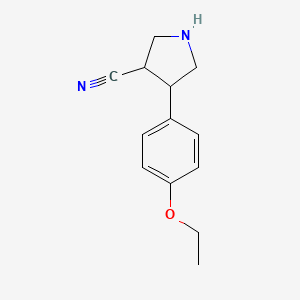![molecular formula C14H13Cl2N3 B1531988 7-Benzyl-2,4-dichlor-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin CAS No. 1059735-34-0](/img/structure/B1531988.png)
7-Benzyl-2,4-dichlor-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin
Übersicht
Beschreibung
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is an organic compound with the CAS Number: 1059735-34-0 . It is used as an organic intermediate .
Synthesis Analysis
The synthesis of 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine can be achieved through a two-step reaction involving 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride and urea .Molecular Structure Analysis
The molecular formula of this compound is C14H13Cl2N3 and it has a molecular weight of 294.18 .Chemical Reactions Analysis
A method has been developed for the synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine based on the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl-2-, pyridyl-3-, and pyridyl-4-carboxamidines and subsequent reactions of 7-benzyl-2-pyridyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-ones with trifluoromethanesulfonic anhydride and secondary amines .Physical And Chemical Properties Analysis
The compound is a solid at room temperature. It has a predicted boiling point of 423.9±45.0 °C and a density of 1.362 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Wissenschaftliche Forschungsanwendungen
mTOR-Kinase-Inhibitor
Diese Verbindung wurde als Inhibitor der mTOR-Kinase identifiziert . mTOR (mammalian target of rapamycin) ist ein Protein, das das Zellwachstum, die Zellproliferation, die Zellmotilität, das Zellüberleben, die Proteinsynthese und die Transkription reguliert . Daher kann die Hemmung der mTOR-Kinase erhebliche Auswirkungen auf die Behandlung von Krankheiten wie Krebs haben, bei denen diese zellulären Prozesse häufig dysreguliert sind .
PI3-Kinase-Inhibitor
Die Verbindung wirkt auch als Inhibitor der PI3-Kinase . PI3K (Phosphoinositid-3-Kinasen) sind eine Familie von Enzymen, die an zellulären Funktionen wie Zellwachstum, Proliferation, Differenzierung, Motilität, Überleben und intrazellulärem Transport beteiligt sind, die wiederum an Krebs beteiligt sind . Die Hemmung von PI3K ist eine potenzielle Strategie für die Krebstherapie .
Behandlung von PI3K-assoziierten Krankheiten
Die Verbindung kann zur Behandlung von Krankheiten im Zusammenhang mit PI3K eingesetzt werden . Wie oben erwähnt, spielt PI3K eine entscheidende Rolle bei verschiedenen zellulären Funktionen. Jede Dysregulation von PI3K kann zu Krankheiten wie Krebs führen .
Behandlung von mTOR-assoziierten Krankheiten
Die Verbindung kann zur Behandlung von Krankheiten im Zusammenhang mit mTOR eingesetzt werden . mTOR spielt eine Schlüsselrolle bei der Regulierung des Zellwachstums und der Zellproliferation. Daher kann jede Dysregulation von mTOR zu Krankheiten wie Krebs führen .
Synthese von 2-Pyridyl-substituierten Derivaten
Die Verbindung kann als Basis für die Synthese von 2-Pyridyl-substituierten Derivaten verwendet werden . Diese Derivate können verschiedene Anwendungen in der medizinischen Chemie haben .
Behandlung von hSMG-1-assoziierten Krankheiten
Die Verbindung kann zur Behandlung von Krankheiten im Zusammenhang mit hSMG-1 eingesetzt werden . hSMG-1 ist eine Proteinkinase, die am Nonsense-vermittelten mRNA-Abbau beteiligt ist, einem zellulären Prozess, der mRNA-Moleküle eliminiert, die vorzeitige Stoppcodons enthalten . Eine Dysregulation dieses Prozesses kann zu Krankheiten führen .
Wirkmechanismus
Target of Action
The primary target of 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is the Poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Mode of Action
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine interacts with its target, PARP, by inhibiting its activity . This inhibition prevents PARP from performing its role in DNA repair, leading to accumulation of DNA damage in the cells.
Biochemical Pathways
The inhibition of PARP by 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine affects the DNA repair pathway . This leads to the accumulation of DNA damage, which can result in cell death, particularly in cancer cells that have defective DNA repair mechanisms.
Result of Action
The result of the action of 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is the induction of cell death due to the accumulation of DNA damage . This makes it a potential therapeutic agent for cancer treatment, as it could selectively kill cancer cells with defective DNA repair mechanisms.
Action Environment
The action of 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . These conditions can influence the compound’s stability, efficacy, and overall action.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
It is known that this compound can be used to prepare a compound that acts as a PARP inhibitor . PARP, or Poly (ADP-ribose) polymerase, is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Cellular Effects
The cellular effects of 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine are not fully known. Compounds synthesized from it, such as certain PARP inhibitors, can have significant effects on cells. PARP inhibitors are known to block the action of PARP enzymes, which can prevent cancer cells from repairing their damaged DNA, leading to cell death .
Molecular Mechanism
It is known that it can be used to synthesize compounds that act as PARP inhibitors . These inhibitors work by binding to the PARP enzyme and preventing it from performing its function, which is to help repair damaged DNA in cells .
Eigenschaften
IUPAC Name |
7-benzyl-2,4-dichloro-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3/c15-13-11-6-7-19(8-10-4-2-1-3-5-10)9-12(11)17-14(16)18-13/h1-5H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNDGYOJDNSZMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=NC(=N2)Cl)Cl)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676658 | |
| Record name | 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1059735-34-0 | |
| Record name | 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1531908.png)
![(3,3-Dimethylbutan-2-yl)[(4-fluorophenyl)methyl]amine](/img/structure/B1531910.png)




![6-Tert-butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B1531916.png)
![2-Aza-spiro[5.4]decane hydrochloride](/img/structure/B1531918.png)
![Tert-butyl 5-methylspiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B1531919.png)
![1-[(Cyclohexylamino)methyl]cyclobutan-1-ol](/img/structure/B1531921.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine](/img/structure/B1531926.png)
![Ethyl 4-chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1531927.png)

